1-Butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
CAS No.: 899217-49-3
Cat. No.: VC4354371
Molecular Formula: C20H20FNO3S
Molecular Weight: 373.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899217-49-3 |
|---|---|
| Molecular Formula | C20H20FNO3S |
| Molecular Weight | 373.44 |
| IUPAC Name | 1-butyl-3-(4-fluorophenyl)sulfonyl-6-methylquinolin-4-one |
| Standard InChI | InChI=1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
| Standard InChI Key | PSHIGQZOKMTBIH-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
1-Butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. Quinoline derivatives are known for their diverse biological activities and potential therapeutic applications. This specific compound incorporates a 4-fluorobenzenesulfonyl group and a dihydroquinoline moiety, which are significant for their interactions in biological systems.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline ring and the introduction of the 4-fluorobenzenesulfonyl group. Chemical reactions involving quinoline derivatives often require specific catalysts or reagents to enhance reactivity and selectivity, such as Lewis acids or bases.
Biological Activities and Potential Applications
Quinoline derivatives, including those with fluorinated groups, have been studied for their enhanced potency against certain pathogens. The presence of a fluorobenzenesulfonyl group in this compound suggests potential biological activity, although specific studies on this exact compound may be limited. Analogous compounds have been explored extensively in medicinal chemistry for their antimicrobial, antiviral, and anticancer properties.
Research Findings and Future Directions
While detailed research findings on 1-Butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one are scarce, the compound's structure suggests it could be a candidate for further investigation into its pharmacological properties. Future studies could focus on its synthesis optimization, biological activity screening, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume